Hortein

Description

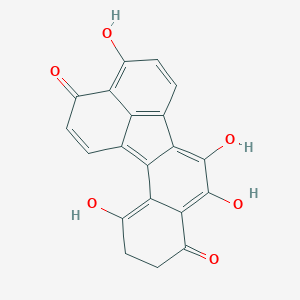

Structure

3D Structure

Properties

Molecular Formula |

C20H12O6 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

4,9,10,15-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3,8,10,12(20),13,15,18-octaene-7,17-dione |

InChI |

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,22-23,25-26H,5-6H2 |

InChI Key |

JSMHZYZZJSGQNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C(=C3C4=C5C(=C3C2=C1O)C=CC(=O)C5=C(C=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Hordenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, notably barley (Hordeum vulgare). It is structurally related to the trace amine tyramine and the neurotransmitter norepinephrine. Hordenine is often included in dietary supplements for its purported effects on weight loss and athletic performance, attributed to its stimulant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of hordenine, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and workflows.

Core Mechanisms of Action

Hordenine exerts its physiological effects through a multi-target mechanism, primarily interacting with monoamine oxidase B (MAO-B), the dopamine D2 receptor, the norepinephrine transporter (NET), and the trace amine-associated receptor 1 (TAAR1).

Monoamine Oxidase B (MAO-B) Inhibition

Hordenine is a selective substrate for MAO-B, an enzyme responsible for the degradation of various monoamine neurotransmitters, including phenylethylamine and benzylamine. By acting as a substrate, hordenine can competitively inhibit the breakdown of other MAO-B substrates, leading to their increased availability.

Quantitative Data: Hordenine Interaction with MAO-B

| Parameter | Value | Species/Tissue | Reference |

| Km | 479 µM | Rat Liver | [1] |

| Vmax | 128 nmol/mg protein/h | Rat Liver | [1] |

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of hordenine on MAO-B activity using a fluorometric assay with kynuramine as a substrate.

Materials:

-

Human recombinant MAO-B enzyme

-

Kynuramine dihydrochloride

-

Hordenine hydrochloride

-

Phosphate buffer (0.1 M, pH 7.4)

-

2 N NaOH

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 310 nm, Emission: 380 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of human recombinant MAO-B enzyme (e.g., 5 mg/mL) in phosphate buffer. Further dilute to a final concentration of 0.015 mg/mL in the assay.

-

Prepare a stock solution of kynuramine (e.g., 25 mM) in sterile deionized water. Dilute to a final concentration of 20 µM in the assay.

-

Prepare a stock solution of hordenine (e.g., 10 mM) in deionized water and perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add 100 µL of the hordenine dilutions. For control wells, add 100 µL of the assay buffer.

-

Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to each well.

-

Incubate the plate for 20 minutes at 37°C.

-

Terminate the reaction by adding 75 µL of 2 N NaOH to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

-

Calculate the percent inhibition of MAO-B activity for each hordenine concentration compared to the control.

-

Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value.

-

Experimental Workflow: MAO-B Inhibition Assay

Dopamine D2 Receptor Agonism

Hordenine acts as a biased agonist at the dopamine D2 receptor (D2R).[2] This means that it activates the receptor but may initiate a different downstream signaling cascade compared to the endogenous ligand, dopamine. Specifically, hordenine appears to activate the D2R through G protein-dependent pathways without significantly recruiting β-arrestin.[3][4] This biased agonism could lead to a more prolonged effect on the brain's reward center.[4]

Quantitative Data: Hordenine Interaction with Dopamine D2 Receptor

| Parameter | Value | Species/Cell Line | Reference |

| EC50 | 3.7 µM | Not Specified | [5] |

| Ki | 13 µM | Not Specified | [5] |

| Ki | 31.3 µM | CHO Cells | [6] |

Experimental Protocol: [3H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of hordenine for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

-

[3H]-Spiperone (radioligand)

-

Hordenine hydrochloride (competitor)

-

(+)-Butaclamol (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare a suspension of cell membranes expressing the D2 receptor in ice-cold assay buffer. The protein concentration should be optimized for the assay.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding: Add 50 µL of (+)-butaclamol (e.g., 10 µM final concentration), 50 µL of [3H]-spiperone, and 100 µL of the membrane suspension.

-

Competitor Wells: Add 50 µL of hordenine at various concentrations, 50 µL of [3H]-spiperone, and 100 µL of the membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the hordenine concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: Hordenine at the Dopamine D2 Receptor

Norepinephrine Reuptake Inhibition

Hordenine acts as an inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking NET, hordenine increases the concentration and prolongs the action of norepinephrine in the synapse, leading to sympathomimetic effects.

Experimental Protocol: [3H]-Nisoxetine Norepinephrine Transporter Uptake Inhibition Assay

This protocol details a method to assess the inhibitory effect of hordenine on norepinephrine uptake using [3H]-nisoxetine, a selective NET radioligand, in cells expressing the human norepinephrine transporter.

Materials:

-

Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET)

-

[3H]-Nisoxetine (radioligand)

-

Hordenine hydrochloride (test compound)

-

Desipramine (positive control inhibitor)

-

Krebs-Ringer-HEPES (KRH) buffer

-

96-well microplates

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Plating:

-

Plate HEK293-hNET cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Assay Protocol:

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with various concentrations of hordenine or desipramine in KRH buffer for 10-20 minutes at 37°C.

-

Add [3H]-nisoxetine to each well at a final concentration near its Kd.

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the amount of [3H]-nisoxetine uptake at each hordenine concentration.

-

Calculate the percent inhibition of uptake compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value.

-

Logical Relationship: Norepinephrine Reuptake Inhibition

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Hordenine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that is activated by endogenous trace amines.[7] TAAR1 activation can modulate the activity of dopamine and serotonin systems and is implicated in the regulation of mood and reward.

Quantitative Data: Hordenine Interaction with TAAR1

| Parameter | Value | Species/Cell Line | Reference |

| EC50 | 47 µM | HEK293T cells | [7] |

| Emax | 82% | HEK293T cells | [7] |

Experimental Protocol: HTRF cAMP Functional Assay for TAAR1

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP accumulation in response to TAAR1 activation by hordenine.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Hordenine hydrochloride

-

Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor analysis, if needed)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-hTAAR1 cells to the appropriate confluency.

-

Harvest and resuspend the cells in assay buffer.

-

-

Assay Protocol:

-

Dispense cells into the wells of a 384-well plate.

-

Add serial dilutions of hordenine to the wells.

-

Incubate the plate for 30 minutes at room temperature.

-

Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the hordenine concentration and fit the curve to determine the EC50 and Emax values.

-

Signaling Pathway: Hordenine at TAAR1

Summary and Conclusion

The mechanism of action of hordenine is complex and involves interactions with multiple key targets within the central and peripheral nervous systems. Its ability to act as a selective MAO-B substrate, a biased agonist of the dopamine D2 receptor, a norepinephrine reuptake inhibitor, and a TAAR1 agonist contributes to its overall stimulant and sympathomimetic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacological properties of hordenine and related compounds. Further research is warranted to fully elucidate the interplay between these different mechanisms and their contribution to the physiological and behavioral effects of hordenine in vivo.

References

- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Hordenine's Biased Agonism at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a phenylethylamine alkaloid found in sources such as germinated barley and beer, has been identified as a biased agonist of the dopamine D2 receptor (D2R).[1][2][3][4] This guide provides a comprehensive technical overview of hordenine's interaction with the D2R, focusing on its quantitative pharmacological parameters, the experimental protocols used for its characterization, and its distinct signaling profile. Hordenine demonstrates a preference for the G-protein-mediated signaling pathway over the β-arrestin pathway, a characteristic that is of significant interest in the development of functionally selective D2R ligands with potentially improved therapeutic profiles.[1][3]

Quantitative Pharmacological Data

The pharmacological effects of hordenine at the dopamine D2 receptor have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional efficacy data.

Table 1: Hordenine Binding Affinity for the Dopamine D2 Receptor

| Compound | Receptor | Assay Type | Radioligand | Ki (μM) | Source |

| Hordenine | Human D2L | Radioligand Binding | [3H]Spiperone | 13 | [1][3] |

| N-methyltyramine | Human D2 | Radioligand Binding | Not Specified | 31.3 | [5] |

Table 2: Hordenine Functional Activity at the Dopamine D2 Receptor

| Compound | Assay Type | Parameter | Efficacy (Emax) | Potency (EC50) | Source |

| Hordenine | cAMP Inhibition | Agonist | 76% (vs. Quinpirole) | 3.7 μM | [1][3][4][6] |

| Hordenine | β-arrestin Recruitment | Antagonist | Not Applicable | Not Determined | [1][7] |

| Dopamine | cAMP Inhibition | Agonist | ~76% (ligand efficacy) | Not Specified | [1] |

Experimental Protocols

The characterization of hordenine's activity at the D2 receptor involves several key experimental methodologies.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of hordenine for the human dopamine D2L receptor.

-

Cell Line: HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]Spiperone, a well-characterized D2 receptor antagonist.

-

Procedure:

-

Cell membrane preparations are incubated with a fixed concentration of [3H]Spiperone.

-

Increasing concentrations of the test compound (hordenine) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).[8]

-

After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of hordenine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP).

-

Objective: To determine the efficacy (Emax) and potency (EC50) of hordenine as a D2 receptor agonist.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[9][10]

-

Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[11][12][13]

-

Procedure:

-

Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

-

Increasing concentrations of the test compound (hordenine) are added.

-

The intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase-based reporter gene assays.[8]

-

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the logarithm of the hordenine concentration. The EC50 and Emax values are determined from this curve.

β-Arrestin Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between the D2 receptor and β-arrestin.

-

Objective: To evaluate the functional selectivity of hordenine by measuring its effect on D2 receptor-mediated β-arrestin recruitment.

-

Cell Line: HEK293 cells co-expressing the human dopamine D2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-2-mVenus).

-

Principle: Ligand binding to the D2 receptor can induce a conformational change that promotes the recruitment of β-arrestin, a key protein in receptor desensitization and G-protein-independent signaling.[14]

-

Procedure:

-

Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay. The D2 receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin with a BRET acceptor (e.g., mVenus).

-

Upon ligand-induced interaction of the receptor and β-arrestin, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor.

-

Cells are stimulated with the test compound (hordenine) and the BRET signal is measured.

-

-

Data Analysis: The BRET ratio is plotted against the logarithm of the hordenine concentration to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: Dopamine D2 Receptor Signaling Pathways.

Caption: Experimental Workflow for Hordenine's D2R Characterization.

Discussion

Hordenine's interaction with the dopamine D2 receptor is characterized by a micromolar binding affinity and a distinct functional profile.[1][3] It acts as a partial agonist in terms of G-protein activation, specifically inhibiting adenylyl cyclase and subsequent cAMP production with an efficacy comparable to that of dopamine.[1] In contrast, hordenine does not promote, and in fact antagonizes, the recruitment of β-arrestin to the D2 receptor.[1][7] This biased agonism suggests that hordenine preferentially activates the canonical G-protein signaling pathway while inhibiting the pathway responsible for receptor desensitization and certain G-protein-independent signaling events.

The functional selectivity of hordenine makes it a valuable tool for dissecting the distinct physiological roles of the G-protein and β-arrestin pathways downstream of D2 receptor activation. Furthermore, the development of biased D2R agonists is a promising strategy in drug discovery for neurological and psychiatric disorders. By selectively modulating specific signaling cascades, it may be possible to achieve desired therapeutic effects while minimizing the side effects associated with non-selective D2R ligands.

While in vitro studies have clearly defined hordenine's activity at the D2 receptor, its in vivo effects are less understood. Studies have shown that hordenine can cross the blood-brain barrier, suggesting it has the potential to interact with central D2 receptors.[2][15] However, the plasma concentrations of hordenine achieved through normal dietary intake, such as from beer, are likely too low to produce significant direct effects on the D2 receptor.[4][16][17] Further research, potentially utilizing techniques like in vivo microdialysis to measure extracellular dopamine levels in response to hordenine administration, is needed to fully elucidate its in vivo pharmacological profile.[18][19][20]

Conclusion

Hordenine is a naturally occurring, biased agonist of the dopamine D2 receptor, exhibiting a preference for the G-protein-mediated signaling pathway. This technical guide has summarized the quantitative data defining its pharmacological profile and detailed the experimental protocols used for its characterization. The unique signaling properties of hordenine highlight its potential as a lead compound or pharmacological tool in the ongoing development of functionally selective D2R modulators for the treatment of various central nervous system disorders.

References

- 1. Identification of the Beer Component Hordenine as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Beer Component Hordenine as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]

- 5. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. innoprot.com [innoprot.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. tandfonline.com [tandfonline.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Hordenine Biosynthesis Pathway in Barley: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in a variety of plants, most notably in germinating barley (Hordeum vulgare). It is a phenylethylamine derivative with sympathomimetic properties, acting as a selective agonist of the dopamine D2 receptor. This activity has garnered interest in its potential pharmacological applications, including its possible role in the rewarding effects of beer consumption and its potential as a therapeutic agent. Understanding the biosynthesis of hordenine is crucial for its potential biotechnological production and for modulating its levels in barley for agricultural and industrial purposes. This technical guide provides an in-depth overview of the hordenine biosynthesis pathway in barley, including the key enzymes, intermediates, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The biosynthesis of hordenine in barley is a relatively straightforward pathway that begins with the amino acid L-tyrosine. The pathway involves two key enzymatic steps: decarboxylation and sequential N-methylation. The entire process is primarily localized in the roots of germinating barley seedlings.

The key steps are as follows:

-

Decarboxylation of L-tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) .

-

First N-methylation: Tyramine is then methylated on the amino group to form N-methyltyramine. This step is catalyzed by a tyramine N-methyltransferase (T-NMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

-

Second N-methylation: Finally, N-methyltyramine undergoes a second methylation to yield hordenine. This reaction is catalyzed by an N-methyltyramine N-methyltransferase (NMT) , also using SAM as the methyl donor. It is possible that the same N-methyltransferase enzyme catalyzes both methylation steps.

Caption: The biosynthetic pathway of hordenine in barley, starting from L-tyrosine.

Quantitative Data

The concentration of hordenine and its precursors can vary significantly depending on the barley cultivar, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

| Metabolite | Tissue | Cultivar(s) | Concentration Range (µg/g dry weight) | Reference(s) |

| Hordenine | Roots | Middle Eastern Lines | up to 327 | [1] |

| Hordenine | Roots | Various | 100 - 500 | [2] |

| N-Methyltyramine | Roots | Various | 50 - 200 | [2] |

| Tyramine | Roots | Various | 10 - 50 | [2] |

| Hordenine | Commercial Beer | Various | 1.05 - 6.32 mg/L | [3] |

| N-Methyltyramine | Commercial Beer | Various | 0.59 - 4.61 mg/L | [3] |

Table 1: Concentration of Hordenine and its Precursors in Barley and Beer.

| Enzyme | Substrate | Km (µM) | Reference(s) |

| N-Methyltransferase (Gramine pathway) | 3-aminomethylindole (AMI) | 77 | [4][5] |

| N-Methyltransferase (Gramine pathway) | N-methyl-3-aminomethylindole (MAMI) | 184 | [4][5] |

| Tyrosine Decarboxylase (Barley roots) | L-tyrosine | 450 | [6] |

Table 2: Kinetic Properties of Enzymes Involved in or Related to Alkaloid Biosynthesis in Barley. (Note: Kinetic data for the specific N-methyltransferases in the hordenine pathway are not yet fully characterized in the literature; the data for the gramine pathway N-methyltransferase is provided for reference).

Regulation of Hordenine Biosynthesis

The biosynthesis of hordenine is a dynamic process regulated by both developmental cues and environmental stresses. Gene expression studies have started to identify genes involved in this regulation. For instance, the gene HORVU6Hr1G027650, which is related to 4-hydroxyphenylpyruvate dioxygenase, has been shown to have a close regulatory relationship with the levels of N-methyltyramine and hordenine in different barley lines[7].

Plant hormones, particularly jasmonic acid (JA) and abscisic acid (ABA) , are known to be key regulators of secondary metabolism in plants, including the biosynthesis of alkaloids. While the direct signaling cascade leading to hordenine production is still under investigation, a plausible model involves the perception of stress signals, leading to the activation of hormonal signaling pathways that ultimately regulate the expression of the biosynthetic genes.

Caption: A putative signaling pathway for the regulation of hordenine biosynthesis in barley.

Experimental Protocols

Extraction and Quantification of Hordenine and its Precursors by HPLC-MS/MS

This protocol describes a general method for the extraction and analysis of hordenine, N-methyltyramine, and tyramine from barley root tissue.

Materials:

-

Barley roots (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% Methanol

-

0.1% Formic acid in water (Solvent A)

-

0.1% Formic acid in acetonitrile (Solvent B)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Harvest barley roots and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol to the tissue powder.

-

Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants pooled.

-

-

Sample Cleanup:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: 95% B

-

12-12.1 min: Linear gradient to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte need to be determined using authentic standards.

-

Hordenine: e.g., m/z 166.1 → 121.1

-

N-Methyltyramine: e.g., m/z 152.1 → 107.1

-

Tyramine: e.g., m/z 138.1 → 93.1

-

-

-

Quantification:

-

Prepare a standard curve using authentic standards of hordenine, N-methyltyramine, and tyramine.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

-

The use of a deuterated internal standard (e.g., hordenine-d6) is recommended for improved accuracy.

-

Caption: A general experimental workflow for the quantification of hordenine and its precursors in barley roots.

In Vitro Assay for Tyrosine Decarboxylase (TyDC) Activity

This protocol is adapted from methods used for plant TyDC assays and can be used to measure the activity of this enzyme in barley root extracts.

Materials:

-

Barley root protein extract (see below for preparation)

-

Reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (DTT) and 0.1 mM pyridoxal 5'-phosphate (PLP)

-

Substrate solution: 10 mM L-tyrosine in reaction buffer

-

Stopping solution: 1 M HCl

-

HPLC system with a UV detector

Procedure:

-

Protein Extraction:

-

Homogenize fresh or frozen barley roots in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

80 µL of reaction buffer

-

10 µL of protein extract (adjust volume based on protein concentration)

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiate the reaction by adding 10 µL of the 10 mM L-tyrosine substrate solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Include a control reaction where the protein extract is added after the stopping solution to account for non-enzymatic conversion.

-

-

Product Quantification:

-

Centrifuge the stopped reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of tyramine produced.

-

HPLC conditions: C18 column, isocratic elution with a suitable mobile phase (e.g., methanol:water with 0.1% formic acid), and UV detection at a wavelength appropriate for tyramine (e.g., 275 nm).

-

Calculate the specific activity of the enzyme (e.g., in nmol of tyramine produced per minute per mg of protein).

-

In Vitro Assay for N-Methyltransferase (NMT) Activity

This protocol is a general method for measuring the activity of N-methyltransferases involved in hordenine biosynthesis.

Materials:

-

Barley root protein extract

-

Reaction buffer: 100 mM Tris-HCl, pH 8.5

-

Substrate solution: 10 mM tyramine or N-methyltyramine in water

-

Methyl donor: 1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) with a specific activity of ~50 mCi/mmol

-

Stopping solution: 1 M NaOH

-

Scintillation cocktail

-

Ethyl acetate

-

Scintillation counter

Procedure:

-

Protein Extraction: Prepare a crude protein extract from barley roots as described for the TyDC assay.

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µL of reaction buffer

-

10 µL of protein extract

-

10 µL of substrate solution (tyramine or N-methyltyramine)

-

Pre-incubate at 30°C for 5 minutes.

-

-

Initiate the reaction by adding 10 µL of ¹⁴C-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 20 µL of 1 M NaOH.

-

-

Product Extraction and Quantification:

-

Add 500 µL of ethyl acetate to the stopped reaction mixture to extract the methylated product (N-methyltyramine or hordenine).

-

Vortex vigorously and then centrifuge to separate the phases.

-

Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the ethyl acetate to dryness.

-

Add 5 mL of scintillation cocktail to the vial.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the ¹⁴C-SAM.

-

Conclusion

The biosynthesis of hordenine in barley is a well-defined pathway with significant implications for both agriculture and pharmacology. Further research is needed to fully characterize the N-methyltransferases involved and to elucidate the intricate regulatory networks that control its production. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating biochemistry of this important plant alkaloid.

References

- 1. Induction of a Specific N-Methyltransferase Enzyme by Long-Term Heat Stress during Barley Leaf Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hordein-gene expression during development of the barley (Hordeum vulgare) endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aboutplants.qtax.se [aboutplants.qtax.se]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

Hordenine Alkaloid: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plant species, fungi, and marine algae. It is recognized for its pharmacological activities, including its role as a stimulant and its potential applications in neuro- and immunopharmacology. This technical guide provides an in-depth overview of the principal natural sources of hordenine, detailing its concentration in various plants. Furthermore, it presents a comprehensive analysis of the methodologies employed for its extraction, purification, and quantification, supported by detailed experimental protocols. The guide also elucidates the key signaling pathways through which hordenine exerts its biological effects, providing a foundation for further research and drug development.

Natural Sources of Hordenine

Hordenine is distributed across a range of botanical families, with significant concentrations found in grasses, cacti, and certain seaweeds. The content of hordenine can vary considerably depending on the plant species, developmental stage, and environmental conditions.

Poaceae (Grass Family)

The most well-documented source of hordenine is barley (Hordeum vulgare), particularly in its germinated form (malt). The alkaloid is biosynthesized in the roots of barley seedlings and its concentration increases significantly during germination. Other grasses known to contain hordenine include proso millet (Panicum miliaceum) and sorghum (Sorghum vulgare).

Cactaceae (Cactus Family)

Several species of cacti are rich sources of hordenine. Notably, Trichocereus candicans (now reclassified as Echinopsis candicans) has been reported to contain the highest concentrations of the alkaloid.

Hordenine's Interaction with Monoamine Oxidase (MAO) Enzymes: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the interaction between hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid, and monoamine oxidase (MAO) enzymes. It is intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key mechanisms and workflows. The primary finding from peer-reviewed literature is that hordenine acts as a selective, albeit low-affinity, substrate for MAO-B and is not significantly deaminated by MAO-A. While often characterized functionally as a weak MAO inhibitor, specific inhibitory constants (IC50 or Ki) are not reported in primary literature. Its mechanism of action is best described as substrate competition.

Introduction to Hordenine and Monoamine Oxidase

Hordenine (4-[2-(dimethylamino)ethyl]phenol) is a phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare). Structurally, it is the N,N-dimethyl derivative of tyramine, a well-known biogenic amine. Due to this structural similarity, hordenine's interaction with the enzymes responsible for monoamine metabolism is of significant scientific interest.

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane. They are critical for the oxidative deamination of endogenous and exogenous monoamines, including neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and trace amines. Two primary isoforms exist:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibitors are primarily investigated for the treatment of depression and anxiety.

-

MAO-B: Preferentially metabolizes phenylethylamine and benzylamine. It also metabolizes dopamine. Selective MAO-B inhibitors are established therapies for Parkinson's disease and are explored for other neurodegenerative disorders.

Hordenine's interaction with MAOs is complex, exhibiting properties of both a substrate and a weak, competitive inhibitor, primarily targeting the MAO-B isoform.

Quantitative Analysis of Hordenine's Interaction with MAO

The majority of quantitative data on hordenine's interaction with MAO characterizes it as a substrate, rather than a direct inhibitor. The seminal work in this area was conducted by Barwell et al. (1989), who determined the enzyme kinetics of hordenine deamination by rat liver MAO, which is predominantly the MAO-B isoform.

To date, dedicated studies reporting direct inhibitory constants such as IC50 or Ki values for hordenine against either MAO-A or MAO-B are not available in the peer-reviewed literature. The compound's inhibitory effects are inferred from its ability to compete with other substrates.

Enzyme Kinetic Parameters as a Substrate

The following table summarizes the Michaelis-Menten kinetic parameters for hordenine as a substrate for rat liver MAO, compared with tyramine from the same study.

| Compound | Enzyme Source | Enzyme Isoform | K_m_ (µM) | V_max_ (nmol (mg protein)⁻¹ h⁻¹) | Reference |

| Hordenine | Rat Liver Mitochondria | MAO-B (predominant) | 479 | 128 | [1][2] |

| Tyramine | Rat Liver Mitochondria | MAO-B (predominant) | 144 | 482 | [1][2] |

Table 1: Michaelis-Menten constants for Hordenine and Tyramine with Rat Liver MAO.

The data clearly indicate that hordenine has a significantly lower affinity (higher K_m_) and is metabolized at a much slower rate (lower V_max_) than tyramine, a canonical MAO substrate.

Mechanism of Interaction: A Selective MAO-B Substrate

Studies have consistently shown that hordenine is a highly selective substrate for MAO-B. Experiments using selective irreversible inhibitors confirmed that hordenine is deaminated by MAO-B in the liver but is not a substrate for MAO-A found in intestinal epithelium[1][2]. This selectivity has important physiological implications: dietary hordenine is unlikely to be metabolized by the gut's MAO-A, allowing for greater systemic absorption where it can then interact with MAO-B in other tissues and exert other pharmacological effects, such as inhibiting noradrenaline uptake[1][2].

The "inhibitory" characteristic of hordenine is likely a consequence of it being a poor substrate. By binding to the active site of MAO-B to be metabolized, it competitively prevents more efficient substrates from accessing the enzyme, thus slowing their degradation. This mechanism is best described as substrate competition rather than true competitive inhibition.

Experimental Protocols: MAO Activity Assay

The kinetic data presented above were derived from radiochemical assays. The following is a representative protocol for determining MAO activity based on the methodology described by Barwell et al. (1989).

Objective: To measure the rate of deamination of a radiolabeled substrate (e.g., [¹⁴C]hordenine) by a mitochondrial MAO preparation.

4.1 Materials and Reagents

-

Enzyme Source: Isolated mitochondrial fraction from rat liver homogenates.

-

Substrate: Radiolabeled [¹⁴C]hordenine of known specific activity.

-

Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Stopping Reagent: Strong acid (e.g., 2 M HCl).

-

Extraction Solvent: Organic solvent immiscible with water (e.g., toluene, ethyl acetate).

-

Scintillation Fluid: Liquid scintillation cocktail compatible with the organic solvent.

-

Instrumentation: Liquid scintillation counter, refrigerated centrifuge, water bath.

4.2 Procedure

-

Enzyme Preparation: Rat liver is homogenized in cold buffer and subjected to differential centrifugation to isolate the mitochondrial pellet, which is then resuspended to a desired protein concentration.

-

Reaction Setup: For each assay point, a reaction tube is prepared containing the phosphate buffer and the mitochondrial suspension.

-

Pre-incubation: The tubes are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the enzyme to equilibrate to the reaction temperature.

-

Initiation: The reaction is initiated by adding a specific concentration of [¹⁴C]hordenine to the tube. Final substrate concentrations are typically varied to determine K_m_ and V_max_.

-

Incubation: The reaction proceeds for a fixed time (e.g., 20-30 minutes) at 37°C. The time is chosen to ensure the reaction rate is linear.

-

Termination: The reaction is stopped by the addition of 2 M HCl. This denatures the enzyme and protonates any unreacted amine substrate.

-

Product Extraction: The deaminated, non-polar product of the reaction is extracted from the aqueous phase by adding an organic solvent, followed by vigorous vortexing and centrifugation to separate the layers. The unreacted, protonated substrate remains in the aqueous phase.

-

Quantification: An aliquot of the organic layer (containing the radiolabeled product) is transferred to a scintillation vial, mixed with scintillation fluid, and counted in a liquid scintillation counter to determine the amount of product formed.

-

Data Analysis: The counts per minute (CPM) are converted to moles of product formed per unit time per mg of protein, using the specific activity of the substrate. Kinetic parameters (K_m_ and V_max_) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression or a Lineweaver-Burk plot.

Physiological and Research Implications

The selective interaction of hordenine with MAO-B has several important implications for researchers.

-

Systemic Bioavailability: Hordenine's ability to bypass metabolism by intestinal MAO-A is a key attribute. This means that orally ingested hordenine, whether from food sources like beer or from dietary supplements, is likely to be absorbed into the bloodstream and distributed systemically[1][2].

-

Indirect Sympathomimetic Action: The primary pharmacological effect of hordenine appears to be the inhibition of norepinephrine reuptake rather than a direct consequence of MAO inhibition[1]. However, its weak interaction with MAO-B could contribute to a modest increase in the levels of MAO-B substrates like phenylethylamine and dopamine.

-

Drug Development: While hordenine itself is not a potent MAO-B inhibitor, its phenethylamine scaffold could serve as a starting point for designing novel, selective MAO-B inhibitors. Understanding the structural determinants of its selectivity for MAO-B over MAO-A is a valuable area for computational and medicinal chemistry research.

Conclusion

Hordenine's interaction with monoamine oxidase is characterized by a distinct selectivity for the MAO-B isoform. Quantitative analysis from the available literature establishes it as a low-affinity, slow-turnover substrate for MAO-B, with no significant interaction with MAO-A. Its perceived inhibitory effects are most accurately described as substrate competition. The lack of metabolism by intestinal MAO-A allows for its systemic absorption, where it primarily acts as a norepinephrine reuptake inhibitor. For drug development professionals, hordenine serves as an interesting natural scaffold, though it is not, in itself, a potent MAO inhibitor. Future research should focus on direct enzyme inhibition assays to definitively quantify its inhibitory constants (IC50/Ki) and confirm its mode of reversible binding.

References

Cellular Targets of Hordenine in Neuronal Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare), from which it can be transferred into beer.[1][2] It is also a common ingredient in dietary supplements marketed for weight loss and athletic performance.[3][4] Structurally related to the trace amine tyramine and the neurotransmitter norepinephrine, hordenine exhibits a complex and multifaceted pharmacological profile by interacting with several key targets within neuronal pathways.[5] Its effects range from neurotransmitter modulation to anti-inflammatory actions, making it a molecule of significant interest for neuropharmacology and drug development.

This technical guide provides a comprehensive overview of the identified cellular targets of hordenine, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways.

Primary Cellular Targets and Signaling Pathways

Hordenine's activity in the central nervous system is not mediated by a single mechanism but rather through its interaction with a range of receptors and enzymes. The primary targets identified are the Dopamine D2 receptor, Monoamine Oxidase B (MAO-B), the adrenergic system, and the Trace Amine-Associated Receptor 1 (TAAR1). Additionally, it has demonstrated neuroprotective effects by modulating inflammatory pathways.

Dopamine D2 Receptor (D2R)

Hordenine has been identified as a direct agonist of the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][6][7][8] These receptors are critical for regulating motor control, motivation, and reward.[8] Studies indicate that hordenine acts as a biased agonist, preferentially activating the G protein-mediated signaling pathway over the β-arrestin pathway.[6][9][10] As the D2R is coupled to an inhibitory G protein (Gαi), its activation by hordenine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This mechanism is central to its potential effects on dopaminergic neurotransmission.[1][2]

References

- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. Hordenine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Hordenine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Hordenine's Anti-Inflammatory Properties: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in sources like germinated barley, has demonstrated significant anti-inflammatory potential in preliminary studies.[1] This technical guide synthesizes the current understanding of hordenine's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elicit these findings. In vitro and in vivo studies have shown that hordenine can mitigate inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] This document provides a detailed overview of the quantitative data, experimental methodologies, and visual representations of the signaling cascades influenced by hordenine, offering a foundational resource for researchers and professionals in drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[5] The search for novel anti-inflammatory agents has led to the investigation of natural compounds like hordenine.[6] Hordenine has been shown to possess a range of biological activities, including anti-inflammatory and anti-oxidant effects.[3][7] Preliminary research, particularly in the contexts of neuroinflammation and acute lung injury, has highlighted its potential as a therapeutic candidate.[2][3][4] This guide provides an in-depth look at the scientific evidence supporting the anti-inflammatory properties of hordenine.

Molecular Mechanisms of Action

Hordenine exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.[3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key target for anti-inflammatory therapies.[8][9] Hordenine has been shown to effectively suppress the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation of IκB, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[4] The downstream effect is a reduction in the expression of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes p38, JNK, and ERK1/2, plays a crucial role in the inflammatory response.[10][11] Hordenine has been observed to inhibit the phosphorylation of these key MAPK proteins.[3] By doing so, hordenine effectively dampens the downstream signaling that leads to the production of inflammatory cytokines.[3][10]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of hordenine has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of Hordenine on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator | Hordenine Concentration (µg/mL) | Inhibition (%) | Reference |

| iNOS (protein) | 50 | Significant Reduction | [4] |

| iNOS (protein) | 75 | Significant Reduction | [4] |

| COX-2 (protein) | 50 | Significant Reduction | [4] |

| COX-2 (protein) | 75 | Significant Reduction | [4] |

| IL-6 (mRNA) | 50 | Significant Reduction | [4] |

| IL-6 (mRNA) | 75 | Significant Reduction | [4] |

| TNF-α (mRNA) | 50 | Significant Reduction | [4] |

| TNF-α (mRNA) | 75 | Significant Reduction | [4] |

| IL-6 (protein in supernatant) | 50 | Significant Reduction | [4] |

| IL-6 (protein in supernatant) | 75 | Significant Reduction | [4] |

| TNF-α (protein in supernatant) | 50 | Significant Reduction | [4] |

| TNF-α (protein in supernatant) | 75 | Significant Reduction | [4] |

Note: "Significant Reduction" indicates a statistically significant decrease compared to the LPS-only treated group as reported in the cited study.

Table 2: In Vivo Effects of Hordenine on Pro-Inflammatory Cytokines in a Mouse Model of LPS-Induced Acute Lung Injury

| Cytokine (in BALF) | Hordenine Dosage (mg/kg) | Reduction (%) | Reference |

| IL-6 | 50 | Significant Reduction | [3][4] |

| IL-6 | 100 | Significant Reduction | [3][4] |

| IL-1β | 50 | Significant Reduction | [3][4] |

| IL-1β | 100 | Significant Reduction | [3][4] |

| TNF-α | 50 | Significant Reduction | [3][4] |

| TNF-α | 100 | Significant Reduction | [3][4] |

Note: BALF refers to Bronchoalveolar Lavage Fluid. "Significant Reduction" indicates a statistically significant decrease compared to the LPS-only treated group as reported in the cited studies.

Table 3: In Vivo Effects of Hordenine on Inflammatory Markers in a Mouse Model of DSS-Induced Ulcerative Colitis

| Marker (in colon tissue) | Hordenine Dosage (mg/kg) | Effect | Reference |

| IL-6 | 50 | Significant Reduction | [12][13] |

| IL-1β | 50 | Significant Reduction | [12][13] |

| TNF-α | 50 | Significant Reduction | [12][13] |

Note: "Significant Reduction" indicates a statistically significant decrease compared to the DSS-only treated group as reported in the cited studies.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating hordenine's anti-inflammatory properties.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of hordenine (e.g., 50 and 75 µg/mL) for 1 hour.[4] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).[4]

-

Analysis of Pro-inflammatory Mediators:

-

Western Blot: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis of cell lysates.[4]

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using qRT-PCR.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted pro-inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant is measured by ELISA.[4]

-

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

-

Treatment: Mice are pre-treated with hordenine (e.g., 50 or 100 mg/kg) via intraperitoneal injection for a specified period before the induction of ALI.[3][4]

-

Induction of ALI: Acute lung injury is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).[3][4] Control groups receive saline.

-

Sample Collection: After a set time (e.g., 24 hours) post-LPS administration, mice are euthanized.[14] Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[14]

-

Analysis of Inflammatory Markers:

In Vivo Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice

-

Animal Model: C57BL/6 mice are commonly used for this model.[12][13]

-

Induction of Colitis: Mice are administered DSS (e.g., 3% w/v) in their drinking water for a specific duration (e.g., 7 days) to induce colitis.[12][13]

-

Treatment: Hordenine (e.g., 50 mg/kg) is administered orally or via another route daily during or after the DSS treatment period.[12][13]

-

Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. Colon length is measured at the end of the experiment.[12][13]

-

Analysis of Inflammatory Markers:

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

Caption: Hordenine's Inhibition of the NF-κB Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation [frontiersin.org]

- 4. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phytochemical Profile of Hordenine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical landscape of plants containing the phenethylamine alkaloid, hordenine. It delves into the quantitative distribution of hordenine and associated bioactive compounds, details the experimental protocols for their analysis, and explores the key signaling pathways influenced by hordenine. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Hordenine

Hordenine, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a naturally occurring alkaloid belonging to the phenethylamine class.[1] It is biosynthetically derived from the amino acid tyrosine.[2] Found in a variety of plant species, as well as some algae and fungi, hordenine is recognized for its diverse pharmacological activities.[3][4] These include anti-inflammatory, neuroprotective, and potential weight management and athletic performance-enhancing properties.[3][4][5] Hordenine's structural similarity to other stimulants found in bitter orange has led to its inclusion in some dietary supplements.[4][6]

Hordenine-Containing Plants and Their Phytochemical Profiles

Hordenine is present in a wide array of plants, most notably in the seedlings of various cereals and certain species of cacti.[1][3] The concentration of hordenine and other phytochemicals can vary significantly based on the plant species, maturity, and growing conditions.[6]

Major Hordenine-Containing Plant Species

A number of plant families and species have been identified as sources of hordenine:

-

Poaceae (Grass Family): This family includes some of the most well-known sources of hordenine.

-

Cactaceae (Cactus Family): Several species of cacti are rich in hordenine.

-

Aizoaceae Family:

-

Other Plant Families:

-

Amaryllidaceae: Found in species like Galanthus plicatus (Crimean snowdrop).[4][6]

-

Fabaceae: Present in plants such as Acacia spirorbis and Desmodium trifolium.[4]

-

Rutaceae: Found in Citrus aurantium (bitter orange).[5]

-

Tamarindaceae: Detected in the flower, bark, and leaves of Tamarindus indica.[9]

-

Quantitative Phytochemical Data

The following tables summarize the quantitative data for hordenine and other key phytochemicals in selected plants.

Table 1: Hordenine Content in Various Plant Species

| Plant Species | Family | Plant Part | Hordenine Concentration | Reference |

| Hordeum vulgare (Barley) | Poaceae | Seedlings | ~2000 µg/g (0.2%) | [1] |

| Hordeum vulgare (Barley) | Poaceae | Raw Barley | ~0.7 µg/g | [1] |

| Hordeum vulgare (Barley) | Poaceae | Green Malts | ~21 µg/g | [1] |

| Hordeum vulgare (Barley) | Poaceae | Kilned Malts | ~28 µg/g | [1] |

| Hordeum vulgare (Barley) | Poaceae | Green Malt Roots | ~3363 µg/g | [1] |

| Hordeum vulgare (Barley) | Poaceae | Kilned Malt Roots | ~4066 µg/g | [1] |

| Panicum miliaceum (Proso Millet) | Poaceae | Seedlings | ~2000 µg/g (0.2%) | [1] |

| Sorghum vulgare (Sorghum) | Poaceae | Seedlings | ~1000 µg/g (0.1%) | [1] |

| Echinopsis candicans | Cactaceae | Whole Plant | 5,000 - 50,000 µg/g (0.5 - 5.0%) | [1] |

| Sceletium tortuosum | Aizoaceae | Foliage and Stems | 27.38 - 1071 µg/g (0.0027 - 0.1071%) | [7][8] |

| Mastocarpus stellatus | Gigartinaceae (Red Algae) | Whole Alga | 1500 - 5500 µg/g dry weight | [9] |

Table 2: Co-occurring Bioactive Compounds in Hordenine-Containing Plants

| Plant Species | Co-occurring Bioactive Compounds | Reference |

| Hordeum vulgare | Gramine, Tyramine, N-methyltyramine | [6] |

| Sceletium tortuosum | Mesembrine alkaloids | [7][8] |

| Citrus aurantium | Synephrine, Tyramine, N-methyltyramine, Octopamine | [6] |

| Galanthus species | Lycorine, Homolycorine, Tazettine, Haemanthamine, Narciclasine, Tyramine | [6] |

| Haloxylon salicornicum | Piperidine, Halosaline, Anabasine, N-methyltyramine, Haloxine, Aldotripiperideine | [6] |

Experimental Protocols

Accurate quantification and characterization of hordenine and its associated phytochemicals necessitate robust experimental protocols.

General Extraction Protocol for Hordenine

A widely used method for the extraction of plant hormones and alkaloids involves solvent extraction.[10]

-

Homogenization: Plant material (fresh or frozen) is ground into a fine powder, often using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.[10]

-

Solvent Extraction: The homogenized tissue is extracted with a suitable solvent. Methanol, or a methanol/water mixture, is a preferred solvent due to its ability to efficiently penetrate plant cells.[10] The mixture is typically agitated for a set period (e.g., 30 minutes).

-

Centrifugation: The extract is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet solid plant debris.[11]

-

Supernatant Collection: The supernatant containing the dissolved phytochemicals is carefully collected.[11]

-

Drying and Reconstitution: The supernatant is dried, often using a speed vacuum, and then reconstituted in a smaller volume of a suitable solvent (e.g., methanol) for analysis.[11]

Analytical Methods for Quantification

Several advanced analytical techniques are employed for the sensitive and specific quantification of hordenine.

HPLC is a common technique for the separation and quantification of hordenine and gramine in barley.[6] The method involves:

-

Stationary Phase: A C18 or a pentafluorophenylpropyl stationary phase can be used for the separation of phenethylamine alkaloids.[6]

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid), is typically used.

-

Detection: UV detection is often employed, with the detector set to a wavelength where hordenine exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.[6]

LC-MS/MS is a highly sensitive and selective method for the quantification of hordenine and other protoalkaloids.[6]

-

Ionization: Positive-ion mode electrospray ionization (ESI) is commonly used.

-

Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for hordenine and an internal standard are monitored for high selectivity and accurate quantification.

DART-HRMS is a rapid screening and quantification technique that requires minimal sample preparation.[7][8]

-

Sample Introduction: The bulk plant material can be analyzed in its native form.[7]

-

Ionization: DART ionizes the sample by exposing it to a stream of heated, excited-state gas (typically helium or nitrogen).

-

Quantification: An internal standard, such as hordenine-d6, is used for accurate quantification.[7][8] This method has been validated according to FDA guidelines for bioanalytical methods.[7][8]

Signaling Pathways and Biological Activities

Hordenine exerts its biological effects through the modulation of several key signaling pathways.

Hordenine Biosynthesis Pathway

Hordenine is biosynthesized from the amino acid tyrosine through a series of enzymatic reactions.[2] The pathway involves the decarboxylation of tyrosine to tyramine, followed by two successive N-methylation steps to yield N-methyltyramine and finally hordenine.[2][12]

Caption: Biosynthesis of hordenine from tyrosine.

Anti-Inflammatory Signaling Pathways

Hordenine has demonstrated significant anti-inflammatory properties by suppressing the activation of key pro-inflammatory signaling cascades.[6] It has been shown to inhibit the levels of inflammatory mediators by suppressing the stimulation of AKT, NF-κB, and MAPK signaling pathways.[6][13]

Caption: Hordenine's inhibition of inflammatory pathways.

SPHK-1/S1PR1/STAT3 Signaling Pathway in Ulcerative Colitis

In models of ulcerative colitis, hordenine has been shown to be effective by inhibiting the SPHK-1/S1PR1/STAT3 signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and promotes mucosal healing.[3]

Caption: Hordenine's effect on the SPHK-1/S1PR1/STAT3 pathway.

General Experimental Workflow for Phytochemical Analysis

The process of analyzing the phytochemical profile of hordenine-containing plants follows a logical workflow from sample preparation to data analysis.

Caption: General workflow for phytochemical analysis.

Conclusion

Hordenine-containing plants represent a rich source of bioactive compounds with significant therapeutic potential. A thorough understanding of their phytochemical profiles, facilitated by robust analytical methodologies, is crucial for the development of novel pharmaceuticals and nutraceuticals. The continued exploration of the molecular mechanisms and signaling pathways modulated by hordenine and its associated phytochemicals will undoubtedly pave the way for new applications in human health and disease management.

References

- 1. Hordenine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sucp.ac.in [sucp.ac.in]

- 5. Hordenine in dietary supplements: Why avoid it? [opss.org]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Quantification of Hordenine using High-Performance Liquid Chromatography

These application notes provide a detailed protocol for the quantification of hordenine in plant matrices, specifically barley, using High-Performance Liquid Chromatography (HPLC) with UV detection. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product research, and drug development.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare). It is structurally related to the amino acid tyrosine and is known for its stimulant properties. Accurate quantification of hordenine is crucial for quality control in the food and beverage industry, particularly in brewing, as well as for research into its pharmacological effects. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the determination of hordenine content.

Signaling Pathways Involving Hordenine

Hordenine has been shown to interact with several cellular signaling pathways, attributing to its diverse pharmacological effects.

-

Sphingosine-1-Phosphate (S1P) Pathway Modulation: Hordenine has been observed to inhibit the S1P/S1PR1/STAT3 signaling pathway, which is implicated in inflammatory processes.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[1]

-

Inhibition of NF-κB and MAPK Signaling: Studies have demonstrated that hordenine can suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

-

Dopamine D2 Receptor Agonism: Hordenine acts as an agonist for the dopamine D2 receptor (DRD2), which may contribute to its neuroprotective and motor function-improving effects observed in preclinical models of Parkinson's disease.[5]

HPLC Method for Hordenine Quantification

This section details the experimental protocol for the quantification of hordenine using a reversed-phase HPLC-UV method.

Experimental Workflow

The overall workflow for hordenine quantification involves sample preparation, HPLC analysis, and data processing.

Reagents and Materials

-

Hordenine analytical standard (≥97.0% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio.[6] For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of hordenine standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Barley)

-

Grinding: Grind the dried barley sample into a fine powder using a laboratory mill.

-

Extraction: Weigh 1 g of the powdered sample into a centrifuge tube. Add 10 mL of a methanol/water (70:30, v/v) solution.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of hordenine.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 20 µL of the filtered sample into the HPLC system.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Linearity: Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.

-

Quantification: Inject the prepared sample solution and determine the peak area corresponding to hordenine. Calculate the concentration of hordenine in the sample using the regression equation from the calibration curve.

Method Validation Parameters

The following table summarizes the quantitative data for a validated UPLC-MS/MS method for hordenine, which can be used as a reference.[8][9] It is recommended to perform a full method validation for the specific HPLC-UV method and matrix being used.

| Parameter | Result |

| Linearity Range | 0.2 - 16 ng/mL[8] |

| Correlation Coefficient (R²) | > 0.999[8] |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 ng/mL[8] |

| Retention Time | Approximately 3.67 min (UPLC-MS/MS)[8] |

Note: The retention time will vary depending on the specific HPLC column and conditions used.

Conclusion